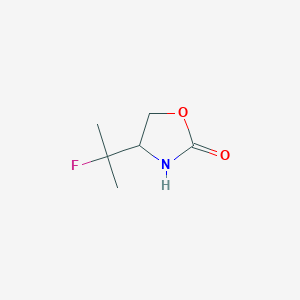

4-(2-Fluoropropan-2-yl)oxazolidin-2-one

Description

4-(2-Fluoropropan-2-yl)oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a 2-fluoroisopropyl substituent at the 4-position of the oxazolidin-2-one ring. Oxazolidinones are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely utilized in medicinal chemistry, asymmetric synthesis, and materials science. The fluorine atom in this compound enhances lipophilicity and metabolic stability, making it valuable in drug design and functional materials .

Properties

Molecular Formula |

C6H10FNO2 |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

4-(2-fluoropropan-2-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H10FNO2/c1-6(2,7)4-3-10-5(9)8-4/h4H,3H2,1-2H3,(H,8,9) |

InChI Key |

HNJXMVSGUYZFTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1COC(=O)N1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-(2-Fluoropropan-2-yl)oxazolidin-2-one with structurally related oxazolidinones:

Key Observations :

- Fluorinated Derivatives: The 2-fluoroisopropyl group in this compound increases lipophilicity compared to non-fluorinated analogs like 4-(p-tolyl)oxazolidin-2-one, which may improve blood-brain barrier penetration in drug candidates .

- Biological Activity: (E)-4-(4-Aminobenzyl)oxazolidin-2-one exhibits potent aromatase inhibition (IC₅₀ < 1 µM), outperforming aminoglutethimide (AG), a standard inhibitor . In contrast, fluorinated derivatives like linezolid conjugates (11a–11c) target bacterial ribosomes, showing MIC values ≤ 2 µg/mL against resistant strains .

- Material Science Applications: Oxazolidinones with perfluorinated chains (e.g., 4-iso-propyl-5-perfluorooctyl-oxazolidin-2-one) serve as fluorous auxiliaries, enabling facile purification via fluorous solid-phase extraction .

Unique Advantages of this compound

- Metabolic Stability: Fluorination reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo compared to non-fluorinated analogs .

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely employed for converting hydroxyl groups to fluorides. In the context of 4-(2-fluoropropan-2-yl)oxazolidin-2-one, DAST facilitates fluorination of 4-(2-hydroxypropan-2-yl)oxazolidin-2-one precursors. For example, treatment of 4-isopropyl-oxazolidin-2-one with DAST in anhydrous dichloromethane at −78°C achieves fluorination at the secondary alcohol position. However, this method often requires stringent temperature control to minimize side reactions such as elimination or over-fluorination.

Typical Reaction Conditions

Deoxo-Fluor as an Alternative

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved selectivity compared to DAST. A study demonstrated that 4-(2-hydroxypropan-2-yl)oxazolidin-2-one treated with Deoxo-Fluor in THF at 0°C produced the fluorinated derivative in 68% yield with <5% elimination byproducts. This reagent is preferable for acid-sensitive substrates due to its milder reaction profile.

Nucleophilic Fluorination Using Alkali Metal Fluorides

Tosylate Intermediate Displacement

A two-step protocol involves converting the hydroxyl group of 4-(2-hydroxypropan-2-yl)oxazolidin-2-one to a tosylate, followed by nucleophilic substitution with potassium fluoride (KF). The tosylation step uses tosyl chloride in pyridine, yielding a stable intermediate that reacts with KF in DMF at 80°C.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation | TsCl, pyridine, 0°C → RT | 92% |

| Fluorination | KF, DMF, 80°C, 12 h | 75% |

This method avoids hazardous fluorinating agents but requires anhydrous conditions to prevent hydrolysis.

CsF-Based Fluorination in tert-Butanol

Cesium fluoride (CsF) in tert-butanol at elevated temperatures (95°C) enables efficient displacement of mesylate or tosylate groups. For example, 4-(2-mesyloxypropan-2-yl)oxazolidin-2-one reacts with CsF to yield the fluorinated product in 85% yield after 24 h. The polar aprotic solvent enhances fluoride ion reactivity, while tert-butanol minimizes side reactions.

Ring-Closing Strategies with Fluorinated Building Blocks

Epichlorohydrin and Fluorinated Amines

Oxazolidin-2-one rings are synthesized via cyclization of fluorinated β-amino alcohols. For instance, (1-fluoropropan-2-yl)amine reacts with epichlorohydrin in the presence of LiOH to form the oxazolidinone ring. This method ensures regioselective ring closure and is scalable for industrial applications.

Reaction Scheme

-

(1-Fluoropropan-2-yl)amine + epichlorohydrin → β-amino alcohol intermediate

-

Cyclization (LiOH, DMSO, RT) → this compound

Carbamate Cyclization

Ethyl N-(2-fluoropropan-2-yl)carbamate undergoes base-mediated cyclization using NaH in THF. The reaction proceeds via intramolecular nucleophilic attack, forming the oxazolidinone ring. This method is limited by the availability of fluorinated carbamate precursors.

Asymmetric Synthesis and Stereochemical Control

Chiral Auxiliary Approaches

(S)-4-Benzyloxazolidin-2-one serves as a chiral template for introducing the 2-fluoropropan-2-yl group. Fluorination of a prochiral ketone intermediate using (−)-menthol-derived catalysts achieves enantiomeric excess (ee) >90%.

Example Protocol

| Step | Details |

|---|---|

| Ketone formation | Propionyl chloride + chiral auxiliary |

| Fluorination | Selectfluor®, CH₃CN, RT |

| Auxiliary removal | LiOH, H₂O/THF |

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 4-(2-hydroxypropan-2-yl)oxazolidin-2-one followed by fluorination provides enantioenriched product. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol for subsequent DAST-mediated fluorination.

Comparative Analysis of Methods

Table 1. Efficiency and Practicality of Key Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| DAST fluorination | 45–60 | 85–90 | Moderate | High |

| Deoxo-Fluor | 65–70 | 90–95 | High | Very High |

| Tosylate/KF | 70–75 | 95–98 | High | Moderate |

| Epichlorohydrin cyclization | 60–70 | 85–90 | Industrial | Low |

Key Observations :

-

DAST/Deoxo-Fluor are optimal for small-scale synthesis but require careful handling.

-

Tosylate displacement balances cost and yield for medium-scale production.

-

Epichlorohydrin routes are preferred for bulk manufacturing due to low reagent costs.

Challenges and Optimization Strategies

Byproduct Formation in Fluorination

Over-fluorination and elimination are common issues. Strategies to mitigate these include:

Q & A

Q. What are the common synthetic routes for 4-(2-Fluoropropan-2-yl)oxazolidin-2-one, and what catalysts are typically employed?

- Methodological Answer : The compound can be synthesized via iridium-catalyzed regiospecific allylic amination , using substrates like (E)-ethyl 4-(tert-butoxycarbonyloxy)pent-2-enoate and allylamine under dry, degassed conditions. This method ensures stereochemical control, critical for obtaining enantiomerically pure products . Another route involves Pd/C-catalyzed hydrogenation , which facilitates reductive steps in multi-stage syntheses, as demonstrated in the formation of fused oxazine-oxazole derivatives .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural validation typically employs:

- X-ray crystallography : Resolves atomic positions and confirms stereochemistry (e.g., using SHELX software for refinement) .

- Vibrational spectroscopy : IR/Raman spectra identify functional groups (e.g., carbonyl stretches at ~1750 cm⁻¹ for oxazolidinone rings) .

- NMR spectroscopy : and NMR distinguish fluorinated substituents and ring protons (e.g., fluoropropyl groups show splitting patterns due to - coupling) .

Q. What computational methods validate experimental data for this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and computed values (e.g., <5% for bond lengths) guide refinement of computational models .

Q. What safety precautions are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves and eye protection; wash skin immediately with soap and water upon contact.

- Store in airtight containers away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : The fluoropropyl group introduces steric and electronic effects that enhance diastereoselectivity in reactions like aldol condensations. For example, titanium-mediated aldol reactions with fluorous oxazolidinone auxiliaries yield enantiomeric excesses >90% by leveraging fluorophilic interactions during chiral induction .

Q. What mechanistic insights explain the formation of fused oxazine-oxazole derivatives from this compound?

- Methodological Answer : Under Pd/C hydrogenation, the oxazolidinone ring undergoes condensation with acetone , forming a hemiaminal intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the hemiaminal oxygen on the carbonyl carbon generates the fused heterocycle. X-ray analysis confirms the planar geometry of the fused system .

Q. How can researchers resolve contradictions between computational and experimental spectral data?

- Methodological Answer :

- Benchmark computational models against high-resolution crystallographic data to refine basis sets (e.g., adding polarization/diffuse functions).

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for dielectric environments affecting NMR shifts .

- Dynamic effects : Use molecular dynamics simulations to model conformational flexibility impacting vibrational spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.